molecular formula C19H20N4O4 B2523646 methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate CAS No. 2034369-20-3

methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate

Cat. No.: B2523646
CAS No.: 2034369-20-3
M. Wt: 368.393
InChI Key: GVMULWWQUOFCRW-UHFFFAOYSA-N
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Description

Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a morpholine group at position 2 and a methyl benzoate moiety at position 4. Its molecular structure combines a bicyclic pyrrolopyrimidine system, a morpholine ring (imparting solubility and hydrogen-bonding capacity), and a benzoate ester (contributing to lipophilicity and metabolic stability).

Properties

IUPAC Name

methyl 4-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-18(25)14-4-2-13(3-5-14)17(24)23-11-15-10-20-19(21-16(15)12-23)22-6-8-27-9-7-22/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMULWWQUOFCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the use of a multi-component reaction (MCR) such as the Ugi-Zhu four-component reaction, which allows for the efficient formation of the pyrrolopyrimidine scaffold. The reaction conditions often require the use of a Lewis acid catalyst, such as ytterbium (III) triflate, and microwave-dielectric heating to enhance the reaction yield and reduce the reaction time.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow chemistry and automated synthesis platforms can help streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate has been studied primarily for its anticancer properties . Its mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Here are some key findings:

  • Inhibition of CDKs : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by effectively binding to CDK active sites, suggesting its potential as a selective inhibitor .
  • Structural Similarities with Other Compounds : The compound shares structural features with other known inhibitors, enhancing its relevance in drug design:
    Compound NameStructural FeaturesBiological Activity
    Pyrazolo[3,4-d]pyrimidineContains a pyrazole ring; known for CDK inhibitionAnticancer activity
    Morpholino-substituted pyrimidinesEnhances solubility; various biological activitiesAntiviral and anticancer properties
    6,7-Dihydro-pyrrolo[3,4-b]pyridine derivativesSimilar bicyclic structure; potential CNS activityNeuroprotective effects

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on Apoptosis Induction : Research showed that similar compounds can trigger apoptotic pathways in breast cancer cell lines, highlighting the potential for developing new anticancer therapies .
  • Molecular Docking Studies : These studies suggest favorable interactions between the compound and CDK active sites, reinforcing its role as a selective inhibitor .

Pharmacokinetics and Bioavailability

Further research is necessary to understand the pharmacokinetics and bioavailability of this compound. Initial findings indicate that modifications to the compound's structure can enhance its absorption and distribution in biological systems.

Mechanism of Action

The mechanism by which methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological processes. The compound may inhibit or activate these targets, leading to its biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Implications

Substituent Effects

Substituent Impact on Properties
Morpholine (position 2) Enhances solubility via hydrogen bonding; modulates target affinity .
Methyl Benzoate (position 6) Increases lipophilicity; ester group may undergo hydrolysis in vivo, affecting stability.
Chloro/Methyl Phenyl (CAS 1046858-60-9) Introduces steric bulk and electron-withdrawing effects, altering binding kinetics .

Core Heterocycle Comparisons

Core Structure Key Differences
Pyrrolo[3,4-d]pyrimidine Balanced rigidity and flexibility; moderate solubility.
Pyrazolo[3,4-b]pyridine Increased aromaticity; potential for π-π stacking in target binding .
Pyrrolo[1,2-b]pyridazine Higher polarity due to additional nitrogen; may reduce membrane permeability .

Biological Activity

Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate is a novel compound that belongs to the class of pyrrolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Pyrrolo[3,4-d]pyrimidine derivatives have been extensively studied for their antitumor properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative effects against human tumor cells by targeting folate receptors, leading to S-phase accumulation and apoptosis in sensitive cell lines such as KB and CHO cells .

Table 1: Antitumor Activity of Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
8KB0.24Inhibition of GARFTase and AICARFTase
1aA5492.24Induction of apoptosis
56SJSA-1ModerateMDM2 inhibition

The biological activity of this compound can be attributed to its ability to interact with key metabolic pathways involved in cell proliferation and survival.

  • Folate Receptor Targeting : Some derivatives inhibit folate receptor α-expressing cells, suggesting that they may utilize folate transport mechanisms for cellular uptake.
  • Enzyme Inhibition : Compounds have been identified as dual inhibitors of GARFTase and AICARFTase, critical enzymes in purine nucleotide biosynthesis, leading to ATP depletion and subsequent apoptosis .
  • MDM2 Interaction : Certain analogs exhibit moderate inhibition of MDM2, a negative regulator of the p53 tumor suppressor pathway, which may enhance p53 activity in tumor cells .

Other Biological Activities

Beyond antitumor effects, pyrrolo[3,4-d]pyrimidine derivatives have shown potential in several other areas:

  • Antiviral Activity : Research indicates that some pyrrolo derivatives possess antiviral properties against various viral infections.
  • Anti-inflammatory Effects : Compounds within this class have also been investigated for their anti-inflammatory capabilities.

Case Study 1: Antitumor Efficacy in Vivo

In a study evaluating the in vivo efficacy of a related pyrrolo[3,4-d]pyrimidine compound (designated as compound 56), it was administered at a dosage of 100 mg/kg over 14 days. The results indicated modest tumor growth inhibition in the SJSA-1 xenograft model. This suggests that while effective in vitro, further optimization may be necessary for improved tissue penetration and bioavailability .

Case Study 2: Mechanistic Insights into Apoptosis Induction

A detailed examination of compound 1a revealed its ability to induce apoptosis in A549 lung cancer cells at low micromolar concentrations. Flow cytometric analysis confirmed significant apoptotic activity linked to its structural features and interaction with cellular pathways .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR identify morpholino protons (δ 2.5–3.5 ppm) and ester carbonyls (δ 165–170 ppm).
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and morpholine C-N (1150–1250 cm⁻¹) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₂₁H₂₄N₄O₅: 436.42 g/mol) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Core modifications : Replace the morpholino group with piperazine or thiomorpholine to assess kinase selectivity.
  • Ester hydrolysis : Convert the methyl benzoate to a free carboxylic acid to study solubility-bioactivity trade-offs.
  • QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate substituent electronegativity with IC₅₀ values. Validate predictions via in vitro assays .

What experimental designs are suitable for environmental fate studies of this compound?

Advanced
Adopt a tiered approach:

Physicochemical profiling : Measure logP (octanol-water partition coefficient) and hydrolysis rates at pH 4–2.

Biotic degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge.

Ecotoxicology : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests. Data inform environmental risk assessments .

How can researchers validate the compound’s mechanism of action in kinase inhibition?

Q. Advanced

  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, PI3K) via radioactive ATP-binding assays.
  • Crystallography : Co-crystallize the compound with target kinases (e.g., PDB ID 4HXZ) to identify binding motifs.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts .

What strategies enhance the compound’s bioavailability for in vivo studies?

Q. Advanced

  • Prodrug design : Convert the ester to a phosphate prodrug for improved aqueous solubility.
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (size: 100–200 nm) to enhance plasma half-life.
  • PK/PD modeling : Apply Phoenix WinNonlin to correlate dosing regimens with tumor reduction in xenograft models .

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